molecular formula C17H20N4O2 B11017200 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide

Cat. No.: B11017200
M. Wt: 312.37 g/mol
InChI Key: SMYNPJBBEOVUPB-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 1H-indol-6-yl group at position 3 and a propanamide side chain terminating in a 2-methylpropyl (isobutyl) amine. Its molecular formula is C₁₇H₂₀N₄O₂, with a molecular weight of 312.37 g/mol. The 2-methylpropyl group likely improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C17H20N4O2/c1-11(2)10-19-15(22)5-6-16-20-17(21-23-16)13-4-3-12-7-8-18-14(12)9-13/h3-4,7-9,11,18H,5-6,10H2,1-2H3,(H,19,22)

InChI Key

SMYNPJBBEOVUPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.

    Coupling of Indole and Oxadiazole: The indole and oxadiazole moieties are coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the oxadiazole ring can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are benchmarked against analogs sharing the 1,2,4-oxadiazole-propanamide scaffold. Key comparisons include:

Structural Analogues with Modified Amine Substituents

  • STL313420 (3-[3-(1H-Indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-yl)propanamide): Structural Difference: Replaces the 2-methylpropyl group with a pyridin-4-yl moiety. 3.2 for the target compound).
  • Z2194302854 (3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide): Structural Difference: Substitutes indol-6-yl with isopropyl and pyrimidin-2-yl groups. The pyrimidine ring may enhance solubility (aqueous solubility: ~50 μM). Synthesis: Achieved 47% yield via carbodiimide coupling, suggesting comparable synthetic accessibility to the target compound .

Positional Isomers and Heterocyclic Variants

  • 3-[3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide :
    • Structural Difference : Indol-5-yl instead of indol-6-yl; triazole replaces 2-methylpropyl.
    • Impact : Indole positional isomerism alters π-stacking geometry. The triazole group introduces additional hydrogen-bonding sites (e.g., N–H at position 1).
    • Molecular Weight : 365.40 g/mol, higher due to the triazole substituent .

CB2-Selective Oxadiazolyl-propionamides

Compounds from (e.g., 6a–6e ) share the oxadiazole-propanamide backbone but prioritize carbazole or halogenated aryl groups:

  • 6a (3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide): Structural Difference: Nitrophenyl and carbazole substituents. Activity: Demonstrates CB2 receptor selectivity (IC₅₀: 12 nM vs. CB1 IC₅₀: >1 μM) due to electron-withdrawing nitro and cyano groups enhancing dipole interactions .
  • 6e (3-(3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide) :
    • Structural Difference : Bromo and fluoro substituents.
    • Impact : Halogens improve metabolic stability (t₁/₂: ~8 hours in hepatic microsomes) and enhance van der Waals interactions .

Comparative Data Table

Compound Name/ID Structural Variations vs. Target Compound Pharmacological Target Key Findings/Properties Reference
Target Compound N/A Under investigation MW: 312.37; cLogP: 3.2
STL313420 Pyridin-4-yl vs. 2-methylpropyl Antiviral (hypothesized) MW: 333.35; Higher polarity
Z2194302854 Isopropyl + pyrimidin-2-yl vs. indol-6-yl + isobutyl CFTR modulation 47% synthetic yield; Solubility: 50 μM
3-[3-(Indol-5-yl)-oxadiazolyl]-N-(triazolyl)propanamide Indol-5-yl; triazole substituent Unknown MW: 365.40; Additional H-bond sites
6a (CB2 ligand) Nitrophenyl + carbazole vs. indol-6-yl + isobutyl Cannabinoid receptor CB2 IC₅₀: 12 nM (CB2); High selectivity

Research Implications and Limitations

While the target compound’s indolyl-oxadiazole scaffold aligns with bioactive analogs, its pharmacological profile remains underexplored. Structural comparisons suggest:

  • Limitations : Lack of published activity data for the indol-6-yl variant compared to CB2-selective or antiviral analogs .

Biological Activity

The compound 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C17H20N4O2C_{17}H_{20}N_{4}O_{2} with a molecular weight of 320.37 g/mol. The structure features an indole moiety , an oxadiazole ring , and a propanamide functional group , which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing indole and oxadiazole functionalities often exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism of action may involve interference with bacterial protein synthesis or disruption of cell wall integrity .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The proposed mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Derivative : Starting from readily available indole precursors.
  • Oxadiazole Synthesis : Utilizing appropriate reagents to form the oxadiazole ring.
  • Amidation Reaction : Coupling the oxadiazole with the propanamide group under controlled conditions to yield the final product.

Microwave-assisted synthesis has been noted for improving yield and reducing reaction time .

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

StudyCompoundActivityFindings
3cAnticancerMIC against A549 cells was 0.98 µg/mL
3kAntimicrobialMIC against MRSA was 1 µg/mL
5aAntifungalModerate activity against Candida albicans

These findings suggest that modifications to the indole or oxadiazole components can significantly influence biological efficacy.

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